6-((tert-Butoxycarbonyl)amino)benzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((tert-Butoxycarbonyl)amino)benzofuran-3-carboxylic acid is a synthetic organic compound that features a benzofuran core substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butoxycarbonyl)amino)benzofuran-3-carboxylic acid typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amino group, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 6-((tert-Butoxycarbonyl)amino)benzofuran-3-carboxylic acid serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s structure suggests potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. The Boc-protected amino group can be modified to enhance bioavailability and target specificity.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-((tert-Butoxycarbonyl)amino)benzofuran-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group provides stability during synthesis and can be removed to reveal the active amino group, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Aminobenzofuran-3-carboxylic acid: Lacks the Boc protection, making it more reactive but less stable during synthesis.
6-((tert-Butoxycarbonyl)amino)benzofuran-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and biological activity.
Uniqueness
6-((tert-Butoxycarbonyl)amino)benzofuran-3-carboxylic acid is unique due to the specific positioning of its functional groups, which allows for selective reactions and modifications. The Boc protection provides stability during synthetic procedures, making it a valuable intermediate in complex organic syntheses.
Properties
Molecular Formula |
C14H15NO5 |
---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c1-14(2,3)20-13(18)15-8-4-5-9-10(12(16)17)7-19-11(9)6-8/h4-7H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
IKGIUAWUPNIMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.